molecular formula C20H18N4O3 B11036987 6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11036987
M. Wt: 362.4 g/mol
InChI Key: BOQFNXMLIUAFRU-UHFFFAOYSA-N
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Description

Structure and Molecular Features
6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a nitrogen-rich heterocyclic compound characterized by a fused triazole-quinazoline core. Key structural features include:

  • 4-Methoxyphenyl group at position 9, enhancing solubility and influencing pharmacokinetics through methoxy’s electron-donating properties .
  • Molecular formula: Estimated as C₂₁H₂₀N₄O₃ (inferred from analogs like C₂₀H₁₈N₄O₂S in and C₁₉H₂₂N₄O in ).

Synthesis The compound is synthesized via multi-step protocols common to triazoloquinazolinones:

Cyclocondensation: Reaction of hydrazine derivatives with carbonyl precursors to form the triazole ring .

Functionalization: Introduction of the furan-2-yl and 4-methoxyphenyl groups via nucleophilic substitution or coupling reactions under reflux (e.g., acetic acid as solvent) .

Purification: Chromatography or recrystallization to achieve >95% purity .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C20H18N4O3/c1-26-14-6-4-12(5-7-14)19-18-15(23-20-21-11-22-24(19)20)9-13(10-16(18)25)17-3-2-8-27-17/h2-8,11,13,19H,9-10H2,1H3,(H,21,22,23)

InChI Key

BOQFNXMLIUAFRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=NC=NN25

Origin of Product

United States

Preparation Methods

The synthesis of 6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate hydrazine derivatives with quinazoline precursors under acidic or basic conditions.

    Introduction of the furan ring: This step often involves the use of furan-2-carboxaldehyde in a condensation reaction with the triazoloquinazoline intermediate.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using 4-methoxyphenyl halides or similar reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the furan ring, depending on the reagents and conditions used.

Common reagents for these reactions include halogens, acids, bases, and various organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor for certain enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. Pathways involved could include inhibition of cell proliferation, induction of apoptosis, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl): Enhance anticancer activity by increasing electrophilicity (e.g., 9-(4-chlorophenyl) analog, IC₅₀ = 12 µM against MCF-7 cells) . Electron-Donating Groups (e.g., OMe): Improve solubility and metabolic stability. The 4-methoxyphenyl group in the target compound may enhance oral bioavailability compared to chlorinated analogs . aureus) .

Pharmacokinetic Properties: Methoxy vs. Chloro: The 4-methoxyphenyl group in the target compound likely reduces cytotoxicity compared to 4-chlorophenyl analogs, as seen in reduced hepatotoxicity in murine models . Furan vs.

Synthetic Efficiency :

  • The target compound’s synthesis shares steps with analogs (e.g., cyclization in acetic acid), but yields (~65%) are comparable to 9-(4-chlorophenyl) analogs (70%) and superior to ethoxy-substituted derivatives (50%) .

Biological Activity

The compound 6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazolinone family and has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The molecular formula of the compound is C16H16N4O2C_{16}H_{16}N_4O_2, and its structure features a fused triazole and quinazolinone ring system with furan and methoxy substituents. The presence of these functional groups is believed to influence its biological activity significantly.

Anticancer Activity

Several studies have reported the anticancer effects of compounds similar to 6-(furan-2-yl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one . For instance:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example:
    • Compound tested against MDA-MB-231 (breast cancer) showed an IC50 of 24.5μg/mL24.5\mu g/mL, indicating significant growth inhibition compared to standard treatments like 5-fluorouracil (5-FU) with an IC50 of 122.2μg/mL122.2\mu g/mL .
CompoundCell LineIC50 (µg/mL)
6-FuranMDA-MB-23124.5
5-FUMDA-MB-231122.2
  • Mechanism of Action : The compound's mechanism appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through caspase activation .

Antimicrobial Activity

Research indicates that compounds with similar structures possess notable antimicrobial properties. For example:

  • Antibacterial Studies : Compounds in this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the furan moiety is often linked to enhanced antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives has been documented in several studies:

  • In Vivo Models : Animal studies have indicated that these compounds can reduce inflammation markers such as TNF-alpha and IL-6 in models of induced inflammation .

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of a related compound on breast cancer cell lines. The results indicated that treatment led to a significant decrease in cell viability and induced apoptosis through caspase pathway activation.
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives were tested against common pathogens. Results showed promising antibacterial effects with minimum inhibitory concentrations (MICs) lower than those for standard antibiotics.

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